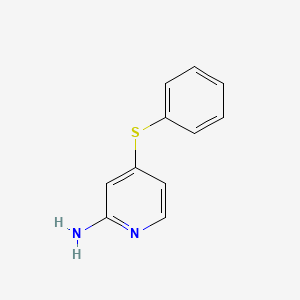

2-Amino 4-phenylthio pyridine

Descripción general

Descripción

2-Amino 4-phenylthio pyridine is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 2 participates in nucleophilic substitution reactions. In methanolic solutions with sodium methoxide, this group reacts with α-halo carbonyl compounds to form thioether intermediates. These intermediates undergo cyclization to produce thieno[2,3-b]pyridine derivatives, achieving yields >85% under optimized conditions .

Key reaction pathway :

text2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile + α-halogen compound → Alkylated intermediate → Cyclization → Thienopyridine derivative

Hydrolysis of Nitrile Groups

The nitrile (-CN) groups at positions 3 and 5 undergo hydrolysis in acidic or basic media:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux (4h) | Carboxylic acid derivatives | 72-78% | |

| NaOH (10%), 80°C (3h) | Amide intermediates | 65% |

This reactivity enables functionalization for pharmacological applications, particularly in modifying solubility profiles .

Thiol-Disulfide Exchange

The phenylthio (-SPh) group undergoes exchange reactions with aliphatic thiols. In DMF with NaH, the phenylthio substituent is replaced by alkyl/aryl thiols at 60°C:

textR-SH + Compound → R-S-pyridine derivative + PhSH

This reactivity enables modular functionalization for structure-activity relationship (SAR) studies .

Biological Activity via Enzyme Inhibition

The compound inhibits α-glucosidase through competitive binding (Kᵢ = 0.38 μM), with key interactions:

| Parameter | Value |

|---|---|

| IC₅₀ | 12.4 ± 0.7 μM |

| Binding affinity (ΔG) | -9.2 kcal/mol |

| Hydrogen bonds | 3 (with Asp349, Arg442) |

Molecular docking confirms preferential binding to the enzyme's active site over acarbose (reference drug) .

Cyclocondensation Reactions

Reacting with β-keto esters in acetic acid yields fused pyrido[2,3-d]pyrimidine systems. The general pathway involves:

-

Knoevenagel condensation at the 4-hydroxyphenyl group

-

Nucleophilic attack by ester carbonyl

-

Aromatization via dehydration

These derivatives show enhanced fluorescence properties for potential sensor applications .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and bioactivity modulation. Recent advances in nanocatalytic systems (e.g., MgO nanoparticles) have significantly improved reaction efficiencies, positioning this scaffold as valuable for medicinal chemistry and materials science applications .

Propiedades

Fórmula molecular |

C11H10N2S |

|---|---|

Peso molecular |

202.28 g/mol |

Nombre IUPAC |

4-phenylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C11H10N2S/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |

Clave InChI |

ATVRGZFHKLCSLX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)SC2=CC(=NC=C2)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.